alpha3IA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

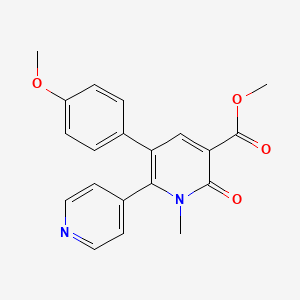

Alpha3IA, également connu sous le nom de 6-(4-pyridyl)-5-(4-méthoxyphényl)-3-carbomethoxy-1-méthyl-1H-pyridin-2-one, est un composé de pyridone présentant une forte affinité de liaison et fonctionnelle pour les récepteurs GABA(A) contenant la sous-unité alpha3. Il s'agit d'un agoniste inverse, ce qui signifie qu'il se lie au même récepteur qu'un agoniste mais induit une réponse pharmacologique opposée. This compound a été étudié pour ses propriétés anxiogènes, ce qui signifie qu'il peut induire de l'anxiété .

Méthodes De Préparation

Alpha3IA peut être synthétisé par une série de réactions chimiques impliquant des dérivés de pyridone. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau de pyridone : Cela implique la réaction du 4-pyridinecarboxaldéhyde avec le 4-méthoxybenzaldéhyde en présence d'une base pour former le noyau de pyridone.

Carbomethoxylation : Le noyau de pyridone est ensuite soumis à une carbomethoxylation à l'aide de chloroformate de méthyle pour introduire le groupe carbomethoxy.

Méthylation : La dernière étape consiste en la méthylation du noyau de pyridone à l'aide d'iodure de méthyle pour obtenir l'this compound.

Analyse Des Réactions Chimiques

Alpha3IA subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former divers produits d'oxydation, selon les conditions et les réactifs utilisés.

Réduction : La réduction de l'this compound peut conduire à la formation de dérivés réduits, qui peuvent avoir des propriétés pharmacologiques différentes.

Substitution : this compound peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes, les acides et les bases.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire des dérivés halogénés ou alkylés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : this compound est utilisé comme composé modèle pour étudier les propriétés de liaison et fonctionnelles des récepteurs GABA(A). Il aide les chercheurs à comprendre les relations structure-activité des agonistes inverses.

Biologie : En recherche biologique, l'this compound est utilisé pour étudier le rôle des récepteurs GABA(A) dans divers processus physiologiques et pathologiques, notamment les réponses à l'anxiété et au stress.

Médecine : this compound a des applications thérapeutiques potentielles dans le traitement des troubles anxieux.

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs GABA(A) contenant la sous-unité alpha3. En tant qu'agoniste inverse, il induit un changement conformationnel dans le récepteur qui réduit son activité, conduisant à des effets anxiogènes. Les cibles moléculaires de l'this compound comprennent la sous-unité alpha3 des récepteurs GABA(A), qui sont principalement situées dans le système nerveux central. Les voies impliquées dans son mécanisme d'action comprennent la modulation de la neurotransmission GABAergique, qui joue un rôle clé dans la régulation de l'anxiété et des réponses au stress .

Applications De Recherche Scientifique

Alpha3IA has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Chemistry: this compound is used as a model compound to study the binding and functional properties of GABA(A) receptors. It helps researchers understand the structure-activity relationships of inverse agonists.

Biology: In biological research, this compound is used to investigate the role of GABA(A) receptors in various physiological and pathological processes, including anxiety and stress responses.

Medicine: this compound has potential therapeutic applications in the treatment of anxiety disorders.

Mécanisme D'action

Alpha3IA exerts its effects by binding to GABA(A) receptors containing the alpha3 subunit. As an inverse agonist, it induces a conformational change in the receptor that reduces its activity, leading to anxiogenic effects. The molecular targets of this compound include the alpha3 subunit of GABA(A) receptors, which are primarily located in the central nervous system. The pathways involved in its mechanism of action include the modulation of GABAergic neurotransmission, which plays a key role in regulating anxiety and stress responses .

Comparaison Avec Des Composés Similaires

Alpha3IA est unique en raison de sa forte sélectivité et de son efficacité d'agoniste inverse pour les récepteurs GABA(A) contenant la sous-unité alpha3. Des composés similaires comprennent :

Alpha1IA : Un agoniste inverse sélectif pour la sous-unité alpha1 des récepteurs GABA(A).

Alpha2IA : Un agoniste inverse sélectif pour la sous-unité alpha2 des récepteurs GABA(A).

Alpha5IA : Un agoniste inverse sélectif pour la sous-unité alpha5 des récepteurs GABA(A).

Comparé à ces composés, l'this compound a une affinité de liaison et une sélectivité fonctionnelle plus élevées pour la sous-unité alpha3, ce qui en fait un outil précieux pour étudier les rôles spécifiques de ce sous-type de récepteur dans l'anxiété et d'autres processus neurologiques .

Propriétés

Formule moléculaire |

C20H18N2O4 |

|---|---|

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

methyl 5-(4-methoxyphenyl)-1-methyl-2-oxo-6-pyridin-4-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C20H18N2O4/c1-22-18(14-8-10-21-11-9-14)16(12-17(19(22)23)20(24)26-3)13-4-6-15(25-2)7-5-13/h4-12H,1-3H3 |

Clé InChI |

LENMNEQXCQXJHV-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=C(C=C(C1=O)C(=O)OC)C2=CC=C(C=C2)OC)C3=CC=NC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.